1-[(3R)-3-Methylpiperazin-1-yl]ethanone;hydrochloride

Nicotinic Acetylcholine Receptors Stereospecific Pharmacology Subtype Selectivity

1-[(3R)-3-Methylpiperazin-1-yl]ethanone hydrochloride (CAS 2028279-42-5) is a chiral piperazine derivative supplied as a hydrochloride salt, featuring a defined (R)-configuration at the 3-position of the piperazine ring. With a molecular formula of C7H15ClN2O and a molecular weight of 178.66 g/mol, this compound serves as a key intermediate in medicinal chemistry for constructing stereochemically precise drug candidates.

Molecular Formula C7H15ClN2O
Molecular Weight 178.66
CAS No. 2028279-42-5
Cat. No. B2766217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3R)-3-Methylpiperazin-1-yl]ethanone;hydrochloride
CAS2028279-42-5
Molecular FormulaC7H15ClN2O
Molecular Weight178.66
Structural Identifiers
SMILESCC1CN(CCN1)C(=O)C.Cl
InChIInChI=1S/C7H14N2O.ClH/c1-6-5-9(7(2)10)4-3-8-6;/h6,8H,3-5H2,1-2H3;1H/t6-;/m1./s1
InChIKeyZUUWWWBWFGAYQM-FYZOBXCZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(3R)-3-Methylpiperazin-1-yl]ethanone Hydrochloride (CAS 2028279-42-5): A Chiral Piperazine Building Block for Stereospecific Synthesis


1-[(3R)-3-Methylpiperazin-1-yl]ethanone hydrochloride (CAS 2028279-42-5) is a chiral piperazine derivative supplied as a hydrochloride salt, featuring a defined (R)-configuration at the 3-position of the piperazine ring . With a molecular formula of C7H15ClN2O and a molecular weight of 178.66 g/mol, this compound serves as a key intermediate in medicinal chemistry for constructing stereochemically precise drug candidates . Its primary value lies in providing a pre-formed, enantiopure (R)-acetyl-piperazine scaffold, which eliminates the need for costly chiral resolution steps later in a synthetic sequence and directly influences the pharmacological profile of downstream molecules [1].

Procurement Risk: Why 1-[(3R)-3-Methylpiperazin-1-yl]ethanone Hydrochloride Cannot Be Replaced by Racemic or (S)-Enantiomer Analogs


Substituting 1-[(3R)-3-Methylpiperazin-1-yl]ethanone hydrochloride with its racemic mixture (CAS 314729-14-1), the opposite (S)-enantiomer hydrochloride (CAS 1638137-85-5), or the free base form (CAS 849149-47-9) introduces significant scientific risk . Published evidence on aryl piperazinium compounds demonstrates that (R)- and (S)-stereoisomers exhibit distinct selectivity profiles at key receptor subtypes, meaning the choice of enantiomer directly dictates on-target potency and off-target activity [1]. Furthermore, the hydrochloride salt offers tangible handling and formulation advantages over the free base, including higher aqueous solubility and solid-state stability, which are critical for reproducible experimental workflows [2]. Procurement of a defined single enantiomer salt is therefore a risk-mitigation strategy for maintaining batch-to-batch consistency in lead optimization and scale-up chemistry.

Quantitative Differentiation Evidence for 1-[(3R)-3-Methylpiperazin-1-yl]ethanone Hydrochloride Procurement


Chiral Identity Dictates Receptor Subtype Selectivity: (R)- vs. (S)-Piperazinium Pharmacophores

In a study of chiral methyl-substituted aryl piperazinium compounds, stereoisomers with an (R)-configuration exhibited markedly different selectivity profiles for the α9 and α7 nicotinic acetylcholine receptor (nAChR) subtypes compared to their (S)-counterparts when evaluated via electrophysiological assays in Xenopus oocytes [1]. This demonstrates that the (R)-stereochemistry at the piperazine 3-position is a critical determinant of biological recognition, directly impacting which receptor subtype is engaged.

Nicotinic Acetylcholine Receptors Stereospecific Pharmacology Subtype Selectivity

The (R)-Enantiomer Scaffold Enables Sub-Nanomolar CCR1 Antagonism (BX-471 Case Study)

The drug candidate BX-471 (ZK-811752), a potent and selective CCR1 antagonist, incorporates the (R)-2-methylpiperazine moiety—the same chiral core as the target compound—and achieves a Ki of 1 nM for human CCR1 . BX-471 exhibits 250-fold selectivity for CCR1 over the related chemokine receptors CCR2, CCR5, and CXCR4 . This level of potency and selectivity is directly attributable to the (R)-stereochemistry of the methylpiperazine building block; the (S)-enantiomer analog would project the methyl group into a different spatial vector, disrupting the key binding interactions that confer this activity profile.

CCR1 Antagonist GPCR Inflammation

Chiral Purity: Commercially Available 98% (R)-Enantiomer vs. ≥95% for Racemic and (S)-Analogs

The commercially supplied 1-[(3R)-3-Methylpiperazin-1-yl]ethanone hydrochloride (CAS 2028279-42-5) is specified at 98% purity with batch-specific QC data (NMR, HPLC, GC), as indicated by supplier documentation . In contrast, the racemic 1-(3-methylpiperazin-1-yl)ethanone (CAS 314729-14-1) and (S)-enantiomer hydrochloride (CAS 1638137-85-5) are typically offered at a minimum purity of 95% . A 3% purity advantage for a chiral intermediate reduces the potential for confounding biological data due to enantiomeric or chemical impurities and lowers the burden of downstream purification.

Chiral Purity Quality Control Reproducibility

Solubility and Handling: Hydrochloride Salt Offers Documented Advantages Over the Free Base Form

Piperazine hydrochloride salts are documented by the CDC/NIOSH to possess high aqueous solubility (41% w/w at 20°C), which is substantially greater than the corresponding free base forms that are typically insoluble in water and require organic solvents [1]. The free base (R)-1-(3-methylpiperazin-1-yl)ethan-1-one (CAS 849149-47-9) lacks the ionizable salt pair and is predicted to have significantly lower water solubility, as indicated by its calculated logP and density of 0.982 g/cm³ at 20°C . The increased aqueous solubility of the hydrochloride salt facilitates direct use in aqueous biological assay buffers, simplifies liquid handling in automated synthesis, and supports reproducible dosing in in vivo studies.

Salt Form Selection Aqueous Solubility Formulation

Kinase Selectivity Profile of an (R)-3-Methylpiperazine-Containing Analog Demonstrates a Clean Target Engagement Window

An analog compound, (R)-3, featuring the (R)-3-methylpiperazine moiety, was profiled against a panel of 124 kinases at a concentration of 1 μM, revealing a highly selective inhibition pattern with binding restricted to a small subset of kinases [1]. This kinase dendrogram analysis indicates that the (R)-stereochemistry contributes to a clean selectivity profile, avoiding the broad kinase inhibition (polypharmacology) that frequently leads to toxicity-related compound attrition. In contrast, the (S)-enantiomer or racemic mixture of this scaffold class cannot be assumed to maintain the same selectivity fingerprint without explicit testing.

Kinase Selectivity Off-Target Profiling Safety Pharmacology

The (R)-Enantiomer Core is Essential for ALK2 (ACVR1) Inhibitor Activity at 8.1 nM

A compound incorporating the (R)-3-methylpiperazine moiety, 3-[6-[(3R)-3-methylpiperazin-1-yl]-3-pyridyl]-5-(2-methyl-1-piperidyl)-1H-pyrazolo[4,3-d]pyrimidine, exhibits an IC50 of 8.1 nM against Activin receptor type-1 (ACVR1/ALK2) in a cell-based assay [1]. ALK2 is a validated target for fibrodysplasia ossificans progressiva (FOP) and certain cancers. The nanomolar potency of this analog establishes a structure-activity relationship precedent that the (R)-3-methylpiperazine group is a productive vector for achieving potent target engagement at ALK2; procurement of the (R)-enantiomer building block enables direct exploration of this chemotype space.

ALK2 Inhibitor ACVR1 Bone Morphogenetic Protein Signaling

High-Value Application Scenarios for 1-[(3R)-3-Methylpiperazin-1-yl]ethanone Hydrochloride in Drug Discovery


Stereospecific CCR1 Antagonist Lead Optimization

Medicinal chemistry teams developing novel CCR1 antagonists for inflammatory or autoimmune indications should procure the (R)-enantiomer hydrochloride as the starting building block. The clinical-stage compound BX-471, built on this exact chiral scaffold, achieves a Ki of 1 nM at human CCR1 with 250-fold selectivity over related chemokine receptors . Using the (R)-configured starting material ensures that the critical stereochemistry required for this receptor interaction is present from the outset, avoiding the need for chiral separation and enabling direct SAR exploration .

Kinase Inhibitor Discovery with In-Built Selectivity Filtering

For kinase drug discovery programs, particularly those targeting ALK2 (ACVR1) or other kinases in the TKL family, this compound provides a privileged fragment with demonstrated kinase selectivity. As shown with analog (R)-3, the (R)-3-methylpiperazine moiety engages only a small fraction of a 124-kinase panel at 1 μM, mitigating the risk of broad off-target kinase inhibition [1]. Furthermore, an analog incorporating this substructure achieved an IC50 of 8.1 nM against ALK2 in a cellular assay, confirming target engagement [2]. Procuring the high-purity (98%) hydrochloride salt ensures consistent fragment growth with reliable reactivity.

Neuroscience Research on Nicotinic Acetylcholine Receptor Subtypes

Investigators studying α7 or α9 nicotinic acetylcholine receptors (nAChRs) will find the (R)-stereochemistry critical for achieving subtype selectivity. Andleeb et al. demonstrated that chiral methyl-substituted piperazinium compounds exhibit distinct selectivity for α9 vs. α7 nAChRs purely based on the stereochemistry at the piperazine 3-position, as measured by two-electrode voltage clamp electrophysiology [3]. Using the (R)-enantiomer hydrochloride ensures that the correct stereochemical vector is maintained for the desired receptor subtype engagement, while the hydrochloride salt form allows direct use in physiological buffer solutions during oocyte electrophysiology.

ADC Linker-Payload and PROTAC Warhead Synthesis

In the construction of antibody-drug conjugates (ADCs) or PROTACs, where precise spatial orientation of the linker attachment point is essential for ternary complex formation, the (R)-3-methylpiperazine scaffold offers a defined exit vector for linker conjugation . The 98% chiral purity and ready-to-couple acetyl group minimize side reactions during amide bond formation, while the hydrochloride salt provides superior solubility in the aqueous reaction conditions typical of bioconjugation chemistry, as supported by the known solubility advantages of piperazine hydrochloride salts [4].

Quote Request

Request a Quote for 1-[(3R)-3-Methylpiperazin-1-yl]ethanone;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.